Epirubicin is a semisynthetic anthracycline antibiotic primarily used in scientific research for its anticancer properties. [] It is classified as an anthracycline topoisomerase II inhibitor. [] Epirubicin plays a crucial role in research focused on understanding cancer cell mechanisms, drug resistance, and the development of novel therapeutic strategies. [, , ]
Epirubicin is a chemotherapeutic agent belonging to the anthracycline class of drugs, primarily used in the treatment of various cancers, including breast cancer, lung cancer, and liver cancer. It is an analog of doxorubicin and is known for its potent anti-neoplastic activity. The compound is characterized by its ability to intercalate DNA, thereby inhibiting DNA replication and transcription, which is crucial in cancer cell proliferation.
Epirubicin is derived from the fermentation of certain species of Streptomyces bacteria. It can also be synthesized from daunorubicin, another anthracycline antibiotic. The synthesis methods and their efficiencies are critical for producing epirubicin in pharmaceutical applications.
Epirubicin is classified as an anthracycline antibiotic and is categorized under anti-cancer agents due to its mechanism of action that targets rapidly dividing cells.
The synthesis of epirubicin has been extensively studied, with various methods reported in the literature.
The synthesis typically involves acylation processes and oxidation reactions to modify the chemical structure of daunorubicin derivatives into epirubicin. The use of dimethyl sulfoxide as a solvent has been common in these reactions due to its ability to stabilize reactive intermediates .
Epirubicin has a complex molecular structure characterized by several functional groups that contribute to its biological activity.
The compound's structure includes:
Epirubicin undergoes various chemical reactions that are crucial for its function as an anti-cancer agent.
The mechanism involves both non-covalent interactions (intercalation) and covalent modifications (formation of reactive intermediates), which are essential for its cytotoxic effects.
Epirubicin's anti-cancer effects are primarily attributed to its ability to interfere with DNA replication processes.
Studies indicate that epirubicin has a high affinity for rapidly dividing cells, making it particularly effective against tumors with high growth rates .
Epirubicin exhibits several physical and chemical properties that influence its behavior as a pharmaceutical agent.
Epirubicin is primarily used in oncology for treating various cancers:
Research continues into novel applications such as drug delivery systems using nanoparticles and immunoconjugates that enhance targeting specific cancer cells while minimizing side effects .
Metabolic Engineering Strategy: Epirubicin biosynthesis was achieved by engineering S. peucetius SIPI-DU-1557, a doxorubicin-overproducing strain derived from doxorubicin-resistant screening. The dnmV gene (encoding TDP-4-ketodeoxyhexulose reductase) was knocked out to block daunosamine biosynthesis, while the heterologous evaE gene from Amycolatopsis orientalis (encoding TDP-4-ketoreductase with opposite stereoselectivity to DnmV) was integrated. This enabled the production of TDP-epidaunosamine instead of TDP-daunosamine, redirecting flux toward epirubicin [5].
Yield Enhancement: Co-expression of pathway genes dnrS (glycosyltransferase), dnrQ (glycosylation helper), desIII (glucose-1-phosphate thymidylyltransferase), and desIV (TDP-D-glucose 4,6-dehydratase) increased epirubicin titers to 270 mg/L in flasks and 252 mg/L in a 5-L fermenter – the highest reported yields via fermentation. This represents a >25-fold improvement over early engineered strains (e.g., aveBIV-expressing S. peucetius produced only 9.7 mg/L epidaunorubicin) [5].
Table 1: Genetic Modifications in Engineered S. peucetius for Epirubicin Production
Strain | Genetic Modifications | Epirubicin Yield (mg/L) |
---|---|---|
ΔdnmV::aveBIV | dnmV knockout + aveBIV expression | 9.7 (epidaunorubicin) |
EPI-2 (ΔdnmV::evaE) | dnmV knockout + evaE expression | 142 |
EPI-4 | evaE + dnrS/dnrQ + desIII/desIV co-expression | 270 |
Key Intermediate: 13-Dihydrodaunorubicin (daunorubicinol) serves as the starting material. Its C-13 hydroxyl group is protected via trifluoroacetylation in aprotic solvents (e.g., dichloromethane) using trifluoroacetic anhydride (TFAA) and a base (e.g., triethylamine). This yields N-trifluoroacetyl-13-trifluoroacetyldaunorubicinol, preventing undesired side reactions during subsequent stereochemical inversion [2] [4].
Stereochemical Inversion: The protected intermediate undergoes halogenation (e.g., with SOCl₂ or PBr₃ in acetonitrile) at C-4′ of the daunosamine sugar, forming a 4′-halo derivative. This is followed by in situ reduction using alkali metal formates (e.g., sodium formate) in dimethyl sulfoxide (DMSO), achieving stereoselective epimerization to the 4′-epi configuration. Hydrolysis of the trifluoroacetyl groups under mild basic conditions (pH 8–9) then yields epirubicin [4].
Advantages: This route bypasses the need for isolating unstable intermediates like daunomycinone and achieves epimerization without traditional harsh oxidants (e.g., bromine), improving overall yield to >65% compared to classical methods (<40%) [4].
Catalytic Function: UGT2B7 catalyzes the glucuronidation of anthracyclines, including the 4′-epimerization step in epirubicin biosynthesis. It converts daunorubicin to its 4′-epi isomer by mediating UDP-glucuronic acid-dependent inversion at the C-4′ position of the amino sugar moiety [1].
Engineering Implications: Overexpression of UGT2B7 homologs (e.g., avrE from Streptomyces avermitilis or eryBIV from Saccharopolyspora erythraea) in S. peucetius mutants enhances the flux toward epirubicin. Disruption of the native reductase dnmV is required to prevent competition with the epimerizing enzyme, as DnmV produces daunosamine instead of epidaunosamine [1] [5].
Limitations: Endogenous UGT activity in Streptomyces is low, necessitating heterologous expression for significant epirubicin accumulation. This enzyme remains underexploited in industrial strains due to instability in fermentation conditions [5].
Sugar Pathway Engineering: Combinatorial biosynthesis exploits the modularity of deoxysugar biosynthesis genes. For example, replacing dnmV in S. peucetius with aveBIV (from S. avermitilis) or evaE (from A. orientalis) redirects TDP-4-keto-6-deoxyglucose toward TDP-epidaunosamine instead of TDP-daunosamine. This enables the synthesis of 4′-epi-analogs like 4′-epidaunorubicin, the direct precursor to epirubicin [5] [9].
Hybrid Anthracyclines: Co-expression of sugar tailoring genes (e.g., avrE, desIII/desIV) with glycosyltransferases (e.g., dnrS) in engineered hosts produces "unnatural" epirubicin derivatives:
Challenges: Titers of hybrid anthracyclines remain low (typically <50 mg/L) due to metabolic bottlenecks in glycosylation and export. Future efforts require balancing gene expression and blocking competing pathways [5].
Table 2: Key Enzymes in Combinatorial Biosynthesis of Epirubicin Analogs
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: